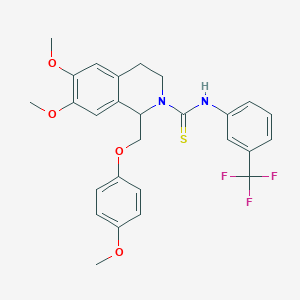

![molecular formula C14H19BFNO3 B2839856 5-氟-6-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊二烯-2-基)-3,4-二氢-2H-苯并[b][1,4]噁嗪 CAS No. 1256256-02-6](/img/structure/B2839856.png)

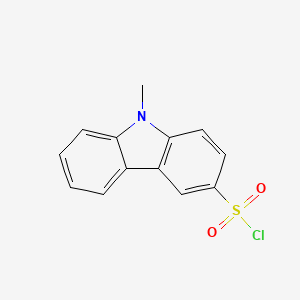

5-氟-6-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊二烯-2-基)-3,4-二氢-2H-苯并[b][1,4]噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

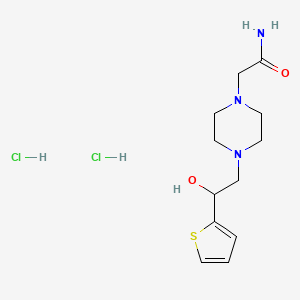

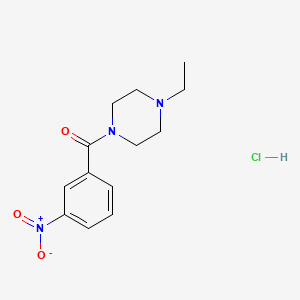

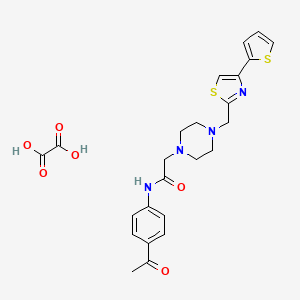

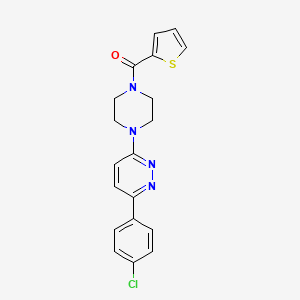

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound . It is often used in the field of medicine and as a chemical intermediate . The empirical formula of this compound is C13H16BFN2O2 and it has a molecular weight of 262.09 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds are typically obtained through a multi-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C13H16BFN2O2), molecular weight (262.09), and its solid form . More detailed properties like melting point, boiling point, and density were not found in the sources I retrieved.科学研究应用

合成与除草活性

与上述化学物质结构相关的化合物的一个值得注意的应用涉及它们的合成和除草活性的评价。研究人员已经开发出从类似化学结构开始的新型化合物,旨在实现高功效、广谱活性和作物安全性。例如,一项研究发现,某些新型化合物显示出与现有原毒抑制剂除草剂相当的商业水平的除草活性,表明它们作为有效农业剂的潜力(Huang et al., 2005)。

抗菌应用

衍生自或与“5-氟-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼兰-2-基)-3,4-二氢-2H-苯并[b][1,4]恶嗪”的核心结构相关的化合物也因其抗菌特性而被探索。一项涉及合成含噻唑和噻唑烷的氟苯甲酰胺的研究证明了有希望的抗菌活性,突出了氟原子在增强抗菌功效中的作用(Desai et al., 2013)。

在抗 HIV 和 CDK2 抑制中的潜力

氟代化合物的合成产生了具有潜在抗 HIV-1 和 CDK2 抑制剂活性的分子。这些发现表明这些化合物在开发针对 HIV-1 和癌症的治疗剂方面的适用性,方法是抑制参与疾病进展的关键蛋白(Makki et al., 2014)。

新型合成方法

研究还集中在开发合成具有相关结构的化合物的新方法,旨在提高效率和产量以用于潜在的商业应用。例如,研究了一种合成具有更高原毒抑制剂除草活性的化合物的新方法,展示了优化和发现更有效除草剂的持续努力(Hai, 2007)。

抗菌活性

进一步的研究合成了新型吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸衍生物,证明了增强的体外抗菌活性。这些研究强调了此类化合物在解决抗菌治疗中的耐药性和疗效挑战方面的潜力(Asahina et al., 2008)。

未来方向

Boric acid compounds, which this compound is a derivative of, have important applications in the field of medicine and organic synthesis . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, they are often used as enzyme inhibitors or specific ligand drugs . Therefore, the future directions of this compound could involve further exploration of these applications.

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a boronic acid ester , which are often used in the Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .

Mode of Action

Boronic acid esters, like this compound, are known to undergo suzuki-miyaura coupling reactions . In these reactions, the boronic acid ester forms a carbon-carbon bond with an organohalide in the presence of a palladium catalyst .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the formation of carbon-carbon bonds . This can have downstream effects on the synthesis of various organic compounds, including pharmaceuticals .

Pharmacokinetics

The compound is a solid at 20°c and has a melting point of 31°c , which may affect its absorption and distribution in the body.

Result of Action

As a boronic acid ester, it likely plays a role in the formation of carbon-carbon bonds , which are fundamental in organic chemistry and drug discovery .

Action Environment

Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For example, the compound’s solid state at 20°C and melting point of 31°C could affect its stability and reactivity.

属性

IUPAC Name |

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCZBFAYFYFIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)

![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2839784.png)

![Benzyl 2-[(morpholin-4-yl)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2839790.png)